1-[2-Hydroxy-3-(4-cyclohexyl-phenoxy)-propyl]-4-(2-pyridyl)-piperazine
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Overview
Description
1-[2-HYDROXY-3-(4-CYCLOHEXYL-PHENOXY)-PROPYL]-4-(2-PYRIDYL)-PIPERAZINE is an organic compound belonging to the class of pyridinylpiperazines. These compounds contain a pyridinylpiperazine skeleton, which consists of a pyridine linked to a piperazine by a single bond that is not part of a ring
Preparation Methods
The synthesis of 1-[2-HYDROXY-3-(4-CYCLOHEXYL-PHENOXY)-PROPYL]-4-(2-PYRIDYL)-PIPERAZINE involves several steps. One common synthetic route includes the reaction of 4-cyclohexylphenol with epichlorohydrin to form 1-(4-cyclohexylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-(2-pyridyl)piperazine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like sodium hydroxide.
Chemical Reactions Analysis
1-[2-HYDROXY-3-(4-CYCLOHEXYL-PHENOXY)-PROPYL]-4-(2-PYRIDYL)-PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-HYDROXY-3-(4-CYCLOHEXYL-PHENOXY)-PROPYL]-4-(2-PYRIDYL)-PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-HYDROXY-3-(4-CYCLOHEXYL-PHENOXY)-PROPYL]-4-(2-PYRIDYL)-PIPERAZINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[2-HYDROXY-3-(4-CYCLOHEXYL-PHENOXY)-PROPYL]-4-(2-PYRIDYL)-PIPERAZINE can be compared with other pyridinylpiperazines, such as:
1-(2-Pyridyl)piperazine: A simpler compound with similar structural features.
4-(2-Pyridyl)-1-piperazineethanol: Another compound with a hydroxyl group and pyridinylpiperazine skeleton.
1-(4-Cyclohexylphenoxy)-3-(2-pyridyl)piperazine: A compound with a similar phenoxy and pyridyl substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H33N3O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2S)-1-(4-cyclohexylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C24H33N3O2/c28-22(18-26-14-16-27(17-15-26)24-8-4-5-13-25-24)19-29-23-11-9-21(10-12-23)20-6-2-1-3-7-20/h4-5,8-13,20,22,28H,1-3,6-7,14-19H2/t22-/m0/s1 |
InChI Key |
BZJHCQBNFUNZPJ-QFIPXVFZSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC[C@H](CN3CCN(CC3)C4=CC=CC=N4)O |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=N4)O |
Origin of Product |
United States |
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